molecular formula C16H15N3O5S2 B13865191 Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13865191
M. Wt: 393.4 g/mol
InChI Key: HAZZBJFJNJLXBN-UHFFFAOYSA-N
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Description

Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a thienopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the condensation reaction might be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For instance, it could act as a kinase inhibitor, blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both ethoxypyridine and methylsulfonyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3O5S2

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 7-(2-ethoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15N3O5S2/c1-4-24-14-9(6-5-7-17-14)11-12-10(25-13(11)15(20)23-2)8-18-16(19-12)26(3,21)22/h5-8H,4H2,1-3H3

InChI Key

HAZZBJFJNJLXBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2=C(SC3=CN=C(N=C32)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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